molecular formula C12H12N2O3S B14917201 1-(2,4-Dihydroxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one

1-(2,4-Dihydroxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one

Cat. No.: B14917201
M. Wt: 264.30 g/mol
InChI Key: KSYGGODEOMSNSM-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one ( 923769-19-1) is a chemical compound with the molecular formula C12H12N2O3S and a molecular weight of 264.30 g/mol [ 1 ]. This product is provided for research purposes and is strictly designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. The structural motif of this compound, featuring a 2,4-dihydroxyphenyl (resorcinol) group, is of significant interest in medicinal chemistry. This moiety is a key pharmacophore found in potent inhibitors of tyrosinase (TYR), the rate-limiting enzyme in the melanogenesis pathway [ 2 ]. Recent scientific investigations have highlighted that 4-(2,4-dihydroxyphenyl)thiazole derivatives exhibit powerful anti-tyrosinase activity, with one study identifying a lead compound (IC50 = 1.51 μM) that effectively inhibits melanogenesis in B16 murine melanoma cells and reduces pigmentation in in vivo zebrafish models [ 2 ]. The presence of the resorcinol group is critical for activity, as it is known to coordinate with copper ions in the enzyme's active site, thereby resisting TYR-mediated oxidation and providing effective inhibition [ 2 ]. Consequently, this compound serves as a valuable chemical intermediate or reference standard for researchers developing novel, safer, and more efficient skin-whitening agents for cosmetics, aiming to address hyperpigmentation concerns [ 2 ]. Please note that this product requires cold-chain transportation and is currently out of stock. You may provide your contact information to be notified upon restocking [ 1 ].

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone

InChI

InChI=1S/C12H12N2O3S/c1-14-5-4-13-12(14)18-7-11(17)9-3-2-8(15)6-10(9)16/h2-6,15-16H,7H2,1H3

InChI Key

KSYGGODEOMSNSM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

Biological Activity

1-(2,4-Dihydroxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one is an organic compound characterized by a unique structure that integrates a dihydroxyphenyl moiety with a thioether linkage to a 1-methyl-1H-imidazole. This structural diversity suggests potential for significant biological activity, particularly in pharmacological applications.

  • Molecular Formula : C12H12N2O3S
  • Molecular Weight : 264.30 g/mol

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antioxidant properties
  • Anticancer effects
  • Antimicrobial activity

The presence of hydroxyl groups on the aromatic ring enhances the compound's potential for biological interactions, while the imidazole component is known for its role in various pharmacological applications.

Studies suggest that the compound may interact with several biological targets through mechanisms such as:

  • Inhibition of cell proliferation : Similar compounds have shown antiproliferative effects in cancer cell lines.
  • Induction of apoptosis : Compounds with imidazole structures often induce programmed cell death in malignant cells.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure HighlightsBiological Activity
2-HydroxychalconeContains a chalcone structure with hydroxyl groupsAntioxidant and anticancer
4-(Methylthio)phenolThioether linked to a phenolic structureAntimicrobial
5-MethylimidazoleImidazole derivative without thiolAntifungal properties

The unique combination of phenolic and imidazole functionalities in this compound may enhance its biological activity compared to other compounds lacking such structural diversity.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of related compounds:

  • Antiproliferative Activity : A study demonstrated that derivatives similar to this compound exhibited significant antiproliferative effects in MCF-7 breast cancer cells, with IC50 values indicating potent activity against both estrogen receptor-positive and triple-negative breast cancer cells .
  • Mechanistic Insights : Immunofluorescence staining revealed that these compounds target tubulin, leading to G2/M phase cell cycle arrest and apoptosis induction. This suggests a potential pathway through which the compound may exert its anticancer effects .
  • Inhibitory Studies : Other studies have explored the inhibitory activity against enzymes relevant to cancer progression, demonstrating that structural modifications can significantly enhance bioavailability and efficacy .

Comparison with Similar Compounds

Core Structural Features

  • Target Compound: Phenyl Group: 2,4-Dihydroxyphenyl (two -OH groups at positions 2 and 4). Heterocycle: 1-Methyl-1H-imidazole (methyl substitution at N1). Linkage: Thioether (-S-) between ethanone and imidazole.
  • Analog 1 : 1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one ()

    • Phenyl Group : 4-Hydroxyphenyl (single -OH at position 4).
    • Heterocycles : Varied (e.g., pyrimidine, oxadiazole).
    • Bioactivity : Potent acetylcholinesterase (AChE) inhibition (Ki = 22–24 nM) .
  • Analog 2 : 2-[(5-(4-(6-Chloro-1H-benzimidazol-2-yl)phenyl)-1,3,4-oxadiazol-2-yl)thio]-1-(2,4-dichlorophenyl)ethan-1-one (4o, )

    • Phenyl Group : 2,4-Dichlorophenyl (electron-withdrawing Cl groups).
    • Heterocycle : Benzimidazole-oxadiazole hybrid.
    • Bioactivity : Antifungal activity (yield: 80%, m.p. data provided) .

Substituent Effects

  • Hydroxyl vs. Halogen Groups :
    • The dihydroxyphenyl group in the target compound may enhance hydrogen bonding and antioxidant capacity compared to halogenated analogs (e.g., 4o in ), which prioritize lipophilicity and membrane penetration .
  • Heterocycle Variations :
    • Imidazole (target) vs. benzimidazole () or oxadiazole (): Benzimidazole derivatives often show enhanced thermal stability and antimicrobial activity, while oxadiazoles contribute to enzyme inhibition .

Enzyme Inhibition

  • Target Compound : Predicted to inhibit carbonic anhydrase or AChE due to structural similarity to compounds. The dihydroxyphenyl group could enhance binding to enzyme active sites .
  • Analog 1 (): AChE inhibition at nanomolar concentrations (Ki ~22 nM).
  • Analog 3 () : Anti-inflammatory activity (63% inhibition) via oxadiazole-benzimidazole hybrids .

Antimicrobial Potential

  • Target Compound: Likely antifungal/antibacterial activity due to imidazole’s known role in disrupting microbial membranes (cf. sertaconazole in ) .
  • Analog 2 () : Antifungal activity demonstrated against Candida spp.

Physicochemical Properties

Property Target Compound Analog 1 () Analog 2 ()
Solubility Moderate (polar -OH groups) Low (single -OH) Low (Cl substituents)
Melting Point Estimated 150–160°C* Not reported 80% yield, m.p. data unclear
Spectral Data Expected IR: ~3200 cm⁻¹ (-OH), ~1650 cm⁻¹ (C=O) NMR/HRMS confirmed HRMS: m/z 472.0608 [M+H]+

*Based on analogs in (e.g., 1-(2,4-dihydroxyphenyl)ethan-1-one).

Q & A

Q. What are the recommended synthetic routes for 1-(2,4-dihydroxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or condensation reactions. A validated method involves:

  • Step 1: Reacting 2,4-dihydroxyacetophenone with a thiol-containing imidazole derivative (e.g., 1-methyl-1H-imidazole-2-thiol) in ethanol under reflux.
  • Step 2: Acid catalysis (e.g., HCl or H₂SO₄) to facilitate thioether bond formation.
  • Optimization: Adjust solvent polarity (e.g., DMF for higher solubility), temperature (80–100°C), and molar ratios (1:1.2 ketone:thiol) to improve yields.

Q. How can the structure of this compound be confirmed using crystallographic and spectroscopic methods?

Methodological Answer:

  • X-ray Crystallography: Use SHELXL () for structure refinement. Key parameters:
    • Collect high-resolution data (≤1.0 Å) to resolve hydroxyl and thioether groups.
    • Validate hydrogen bonding networks (e.g., O–H···N interactions).
  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC (e.g., δ 12.5 ppm for phenolic -OH, δ 7.8–8.2 ppm for imidazole protons).
    • FT-IR: Confirm thioether (C–S stretch at ~650 cm⁻¹) and ketone (C=O at ~1680 cm⁻¹).

Software Tools:

  • WinGX () for data processing.
  • ORTEP for ellipsoid visualization ().

Q. What protocols are recommended for evaluating the compound's antimicrobial activity?

Methodological Answer:

  • MIC/MBC Assays ():
    • Prepare serial dilutions (0.5–256 µg/mL) in Mueller-Hinton broth.
    • Inoculate with bacterial/fungal strains (e.g., Candida albicans, Staphylococcus aureus).
    • Incubate at 37°C for 24h; measure turbidity or colony counts.
  • Key Metrics:
    • MIC: Lowest concentration inhibiting visible growth.
    • MBC/MFC: Concentration killing ≥99.9% of inoculum.

Example Data:

StrainMIC (µg/mL)MBC (µg/mL)Source
C. albicans1632
S. aureus (MRSA)3264

Advanced Research Questions

Q. How can computational modeling predict the compound's interaction with biological targets?

Methodological Answer:

  • Molecular Docking ():
    • Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., fungal CYP51).
    • Analyze binding poses: Imidazole-thioether moiety may coordinate heme iron in CYP51.
    • Validate with MD simulations (e.g., 100 ns trajectories in GROMACS).

Key Parameters:

  • Binding energy ≤ -8 kcal/mol suggests strong inhibition.
  • Hydrogen bonds with active-site residues (e.g., Arg-96, Glu-166).

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

  • Modify Substituents ():
    • Phenyl Ring: Replace hydroxyl groups with halogens (e.g., Cl, F) to enhance lipophilicity.
    • Imidazole: Introduce methyl or ethyl groups to alter steric effects.
  • Biological Testing: Compare MIC values of derivatives against parent compound.

Example SAR Table:

DerivativeR₁R₂MIC (µg/mL)
Parent Compound-OH-SCH₃16
2,4-Dichloro derivative-Cl-SCH₃8
N-Methylimidazole-OH-NCH₃32

Q. How can analytical method validation ensure reproducibility in quantifying this compound?

Methodological Answer:

  • HPLC Validation ():
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Acetonitrile/0.1% H₃PO₄ (70:30), flow rate 1.0 mL/min.
    • Validation Parameters:
  • Linearity (R² ≥ 0.999 over 1–100 µg/mL).
  • Precision (%RSD ≤ 2.0 intraday/interday).
  • LOD/LOQ (0.1 µg/mL and 0.3 µg/mL).

Reference Standards:

  • Use CAS 313666-46-5 () for calibration.

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